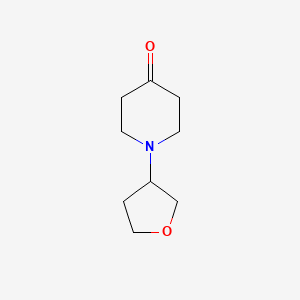

1-(Oxolan-3-yl)piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-3-yl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9-1-4-10(5-2-9)8-3-6-12-7-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJVGXFAUUAPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxolan 3 Yl Piperidin 4 One

Established Reaction Pathways for 1-(Oxolan-3-yl)piperidin-4-one Synthesis

The construction of the piperidin-4-one ring is a well-established field, with several classical and modern methods at the disposal of synthetic chemists. These methods can be broadly categorized into those that form the heterocyclic ring and those that introduce the N-substituent in a subsequent step.

Mannich Reaction-Based Strategies for Piperidin-4-one Ring Formation

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. nih.govacs.org This multicomponent reaction typically involves the condensation of a primary amine or ammonia, an aldehyde, and a ketone that possesses at least two α-hydrogens. uct.ac.za For the synthesis of the core piperidin-4-one structure, a primary amine, two equivalents of an aldehyde (often formaldehyde), and a ketone like acetone or a derivative are commonly employed.

A general representation of the Mannich reaction for the synthesis of a 2,6-diaryl-3-methyl-4-piperidone is depicted below. While not a direct synthesis of the unsubstituted piperidin-4-one core, it illustrates the fundamental bond-forming strategy.

Table 1: Representative Mannich Reaction for Piperidin-4-one Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product |

|---|

Data derived from a study on the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives. nih.govacs.org

To synthesize the parent piperidin-4-one, which can then be N-substituted, a more direct approach using a primary amine that can be later deprotected is often preferred. For instance, benzylamine can be used as the primary amine, which, after the Mannich condensation, can be removed by hydrogenolysis to yield the free piperidin-4-one. This secondary amine is then available for the introduction of the oxolan-3-yl group.

Exploration of Alternative Ring-Closure Methodologies for the Piperidine (B6355638) Heterocycle

Beyond the Mannich reaction, other ring-closure strategies have been developed for the synthesis of the piperidine ring. One notable alternative is the intramolecular aza-Michael addition. rsc.orgresearchgate.net This reaction involves the cyclization of an amino group onto an α,β-unsaturated ketone, ester, or nitrile. The starting materials for such a synthesis would need to be carefully designed to contain both the amine and the Michael acceptor in the same molecule, positioned to favor a 6-endo-trig cyclization.

Another approach involves the Dieckmann condensation of a diester containing a nitrogen atom in the backbone, followed by hydrolysis and decarboxylation to yield the piperidin-4-one. While effective, this method can be lengthy. More contemporary methods include transition-metal-catalyzed cyclizations, such as those involving gold catalysis, which can offer high efficiency and stereoselectivity. researchgate.net

Advanced Synthetic Approaches to N-Substituted Piperidin-4-ones

Once the piperidin-4-one core is obtained, or through a convergent synthesis, the introduction of the oxolan-3-yl group is the next critical step. This can be achieved through various N-alkylation strategies.

Two primary methods for the synthesis of 1-(Oxolan-3-yl)piperidin-4-one from piperidin-4-one are N-alkylation and reductive amination.

N-Alkylation: This involves the reaction of piperidin-4-one with a suitable 3-substituted oxolane, such as 3-halotetrahydrofuran or tetrahydrofuran-3-yl tosylate, in the presence of a base. researchgate.net

Reductive Amination: This method utilizes the reaction of piperidin-4-one with tetrahydrofuran-3-one in the presence of a reducing agent. nih.govresearchgate.net

Table 2: Potential Synthetic Routes to 1-(Oxolan-3-yl)piperidin-4-one

| Starting Material 1 | Starting Material 2 | Reagents | Reaction Type |

|---|---|---|---|

| Piperidin-4-one | 3-Bromotetrahydrofuran | K₂CO₃, DMF | N-Alkylation |

Stereoselective Synthesis of 1-(Oxolan-3-yl)piperidin-4-one Enantiomers and Diastereomers

The oxolan-3-yl group contains a stereocenter, meaning that 1-(Oxolan-3-yl)piperidin-4-one can exist as a pair of enantiomers, (R)-1-(oxolan-3-yl)piperidin-4-one and (S)-1-(oxolan-3-yl)piperidin-4-one. The synthesis of a single enantiomer requires a stereoselective approach.

This can be achieved by using an enantiomerically pure starting material. For instance, the N-alkylation of piperidin-4-one with enantiomerically pure (R)-3-bromotetrahydrofuran or (S)-3-bromotetrahydrofuran would lead to the corresponding (R) or (S) enantiomer of the final product. Similarly, the reductive amination of piperidin-4-one with an enantiomerically pure sample of (R)- or (S)-tetrahydrofuran-3-one would also yield the respective enantiomer.

The use of chiral auxiliaries attached to the piperidine nitrogen, which are later removed, can also induce diastereoselectivity in subsequent reactions, leading to an enantiomerically enriched product after removal of the auxiliary. osi.lv For example, a chiral benzylamine derivative could be used to form the piperidin-4-one ring, and after separation of the diastereomers, the chiral auxiliary could be cleaved to provide an enantiomerically pure piperidin-4-one, which can then be alkylated.

Development of Sustainable and Atom-Economical Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of sustainable and atom-economical processes. primescholars.com In the context of synthesizing 1-(Oxolan-3-yl)piperidin-4-one, this translates to minimizing waste, using less hazardous reagents and solvents, and maximizing the incorporation of atoms from the starting materials into the final product.

Green chemistry approaches to N-alkylation are being actively explored. researchgate.net These include the use of "borrowing hydrogen" or "hydrogen autotransfer" methodologies, where alcohols are used as alkylating agents. rsc.org In this case, tetrahydrofuran-3-ol could potentially be used to alkylate piperidin-4-one, with water being the only byproduct, thus representing a highly atom-economical and green route. Such reactions are often catalyzed by transition metal complexes.

The use of deep eutectic solvents (DESs) as a reaction medium for the synthesis of piperidin-4-one derivatives has also been reported as a greener alternative to traditional organic solvents. nih.govnih.gov

Methodological Advancements in Yield Optimization and Purity Enhancement

Optimizing the yield and purity of 1-(Oxolan-3-yl)piperidin-4-one is crucial for its practical application. For the N-alkylation reaction, several factors can be fine-tuned to improve the outcome.

Table 3: Factors for Optimization in N-Alkylation Reactions

| Parameter | Considerations |

|---|---|

| Base | The choice of base is critical. Stronger bases like NaH can be effective but may lead to side reactions. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred for their milder conditions and ease of removal. researchgate.net |

| Solvent | Polar aprotic solvents such as DMF, DMSO, or acetonitrile are commonly used to facilitate the Sₙ2 reaction. |

| Temperature | Reaction temperature can influence the reaction rate and the formation of byproducts. Optimization is often required to find a balance between a reasonable reaction time and minimal side reactions. |

| Leaving Group | The nature of the leaving group on the oxolane electrophile (e.g., Br, I, OTs) will affect the rate of the alkylation. Iodides are generally more reactive than bromides, which are more reactive than chlorides or tosylates. |

Purification of the final product is typically achieved through standard laboratory techniques. Column chromatography on silica gel is a common method for separating the desired N-alkylated product from unreacted starting materials and byproducts. mdpi.com Crystallization or recrystallization can be an effective method for obtaining highly pure solid products, provided the compound is crystalline. chemrevlett.comrochester.edu A review of crystallization procedures for piperidin-4-one derivatives suggests that various solvent systems, such as ethanol, methanol, or mixtures like benzene-petroleum ether, can be employed. nih.gov

Structural Elucidation and Conformational Analysis of 1 Oxolan 3 Yl Piperidin 4 One

Spectroscopic Characterization of Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. For 1-(Oxolan-3-yl)piperidin-4-one, both ¹H and ¹³C NMR spectroscopy would provide critical information for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidin-4-one and oxolane rings. The chemical shifts of the protons are influenced by their local electronic environment. Protons adjacent to the nitrogen atom and the carbonyl group in the piperidin-4-one ring would appear at a lower field (higher ppm) compared to other methylene (B1212753) protons. Similarly, protons on the oxolane ring adjacent to the oxygen atom would be deshielded.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the piperidin-4-one ring would exhibit a characteristic signal at a low field (typically 205-220 ppm). libretexts.org Carbons bonded to the nitrogen and oxygen atoms would also have distinct chemical shifts.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons on Piperidin-4-one Ring | Predicted Chemical Shift (ppm) | Protons on Oxolane Ring | Predicted Chemical Shift (ppm) |

| H-2, H-6 (axial) | 2.8 - 3.2 | H-2, H-5 (axial) | 3.6 - 3.9 |

| H-2, H-6 (equatorial) | 2.5 - 2.9 | H-2, H-5 (equatorial) | 3.5 - 3.8 |

| H-3, H-5 (axial) | 2.4 - 2.8 | H-3 (methine) | 3.9 - 4.2 |

| H-3, H-5 (equatorial) | 2.2 - 2.6 | H-4 (methylene) | 1.8 - 2.2 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbons on Piperidin-4-one Ring | Predicted Chemical Shift (ppm) | Carbons on Oxolane Ring | Predicted Chemical Shift (ppm) |

| C-4 (C=O) | 208 - 212 | C-3 (methine) | 75 - 80 |

| C-2, C-6 | 50 - 55 | C-2, C-5 | 67 - 72 |

| C-3, C-5 | 40 - 45 | C-4 | 30 - 35 |

Note: The predicted chemical shift values are based on typical ranges for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of 1-(Oxolan-3-yl)piperidin-4-one and to study its fragmentation pattern, which can provide valuable structural information. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₉H₁₅NO₂.

The fragmentation of the molecular ion in the mass spectrometer would likely proceed through several characteristic pathways. Cleavage of the bond between the two ring systems would be a probable fragmentation route. The piperidin-4-one ring can undergo α-cleavage adjacent to the nitrogen atom or the carbonyl group. The oxolane ring can also fragment through the loss of small neutral molecules.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 169 | [M]+• (Molecular Ion) |

| 98 | [C₅H₈NO]+ (Piperidin-4-one fragment) |

| 71 | [C₄H₇O]+ (Oxolane fragment) |

| 56 | [C₃H₄O]+ |

| 42 | [C₂H₄N]+ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For 1-(Oxolan-3-yl)piperidin-4-one, these techniques would confirm the presence of the carbonyl group and the C-N and C-O single bonds.

The IR spectrum would show a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1710-1730 cm⁻¹. The C-N stretching vibration of the tertiary amine would appear in the region of 1100-1250 cm⁻¹. The C-O-C stretching of the ether linkage in the oxolane ring would be observed as a strong band around 1050-1150 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O Stretch (Ketone) | 1710 - 1730 (strong) | 1710 - 1730 (weak) |

| C-N Stretch (Tertiary Amine) | 1100 - 1250 (medium) | 1100 - 1250 (medium) |

| C-O-C Stretch (Ether) | 1050 - 1150 (strong) | 1050 - 1150 (weak) |

| C-H Stretch (Aliphatic) | 2850 - 3000 (medium-strong) | 2850 - 3000 (strong) |

X-ray Crystallographic Studies of 1-(Oxolan-3-yl)piperidin-4-one and Analogues

Solid-State Conformations of the Piperidin-4-one Ring System (e.g., Chair, Half-Chair)

The piperidin-4-one ring, a six-membered heterocycle, can adopt several conformations, with the chair form being the most common and generally the most stable. iucr.orgchemrevlett.com However, the presence of substituents and interactions within the crystal lattice can lead to other conformations such as a distorted chair, a boat, or a twist-boat conformation. chemrevlett.comias.ac.in For N-substituted piperidin-4-ones, the chair conformation is often observed. iucr.org The substituent on the nitrogen atom can occupy either an axial or an equatorial position, with the equatorial position being generally favored to minimize steric hindrance. nih.gov In some cases, a twist-boat conformation has been observed, particularly in N-acyl derivatives. chemrevlett.comnih.gov

Analysis of the Oxolane Ring Conformation and Dihedral Angles

The oxolane (tetrahydrofuran) ring is a five-membered heterocycle that is not planar. It adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). In the envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In the half-chair conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. The specific conformation adopted and the dihedral angles will depend on the substitution pattern on the ring.

Crystallographic Insights into Intermolecular Packing and Supramolecular Assembly

While a specific crystal structure for 1-(Oxolan-3-yl)piperidin-4-one has not been detailed in publicly available databases, insights into its solid-state packing can be extrapolated from the crystallographic analysis of related piperidin-4-one and oxolane-containing molecules. The supramolecular assembly in the solid state is dictated by a variety of non-covalent interactions, which are governed by the molecule's distinct functional groups: a ketone, a tertiary amine, and an ether.

The primary intermolecular forces expected to direct the crystal packing are hydrogen bonds and dipole-dipole interactions. Although the molecule lacks a classic hydrogen bond donor, the carbonyl oxygen of the piperidin-4-one ring and the ether oxygen of the oxolane ring are potent hydrogen bond acceptors. In the presence of any co-crystallized solvent (like water or alcohols) or if synthesized as a hydrate, these sites would be primary points of interaction. Furthermore, weak C-H···O hydrogen bonds, involving activated hydrogen atoms on the carbon framework, are likely to play a significant role in stabilizing the crystal lattice. The carbonyl group's significant dipole moment would also contribute to dipole-dipole interactions, influencing the orientation of molecules within the lattice to maximize electrostatic attraction.

Table 1: Potential Intermolecular Interactions in the Crystal Lattice of 1-(Oxolan-3-yl)piperidin-4-one

| Interaction Type | Donor/Acceptor Sites Involved | Expected Role in Supramolecular Assembly |

| C-H···O Hydrogen Bonds | C-H bonds adjacent to the nitrogen or carbonyl group (donors); Carbonyl oxygen, Ether oxygen (acceptors) | Directional interactions contributing to the formation of chains or layered motifs. |

| Dipole-Dipole Interactions | The polar C=O bond of the piperidin-4-one ring. | Influences molecular alignment, often leading to antiparallel arrangements of dipoles. |

| Van der Waals Forces | The entire molecular surface. | Non-directional forces that maximize packing efficiency and overall lattice stability. |

Advanced Conformational Dynamics and Energetics

Analysis of Conformational Isomerism in the Piperidin-4-one Ring

The six-membered piperidin-4-one ring is expected to predominantly adopt a chair conformation, which effectively minimizes both angle strain and torsional strain by staggering adjacent C-C and C-N bonds. nih.govchemrevlett.comchemrevlett.com This is the most stable conformation for the majority of substituted piperidine (B6355638) derivatives. chemrevlett.com However, other higher-energy conformers, such as the boat and twist-boat, exist in equilibrium. chemrevlett.comresearchgate.net The transition between chair conformations occurs via a ring-flip process, which proceeds through these high-energy intermediates.

The key conformational question for the piperidin-4-one ring in this molecule is the orientation of the N-substituted oxolane group, which can be either axial or equatorial.

Equatorial Conformer: The oxolane group occupies a position in the "equator" of the ring. This is generally the more stable position for bulky substituents as it minimizes steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).

Axial Conformer: The oxolane group is positioned perpendicular to the plane of the ring. This conformation typically introduces destabilizing 1,3-diaxial steric interactions.

While the equatorial position is generally favored for large substituents, the presence of the nitrogen atom and its lone pair can introduce more complex electronic effects, such as pseudoallylic strain, which in some N-substituted piperidines can favor an axial substituent. nih.gov However, in the absence of conjugating groups on the nitrogen, steric factors are expected to dominate, making the conformer with the equatorial oxolane group the most probable ground-state conformation. The twist-boat conformation, while generally less favorable, can be stabilized in certain substituted N-acylpiperidines. chemrevlett.comnih.gov

Table 2: Relative Energies of Piperidine Ring Conformations

| Conformation | General Description | Relative Energy (Typical Range) | Key Strain Factors |

| Chair | All C-C bonds are staggered, and bond angles are near the ideal tetrahedral angle. | 0 kcal/mol (Reference) | Minimal angle and torsional strain. nih.govchemrevlett.com |

| Twist-Boat | A flexible form that is an intermediate between the boat and chair forms. | ~5-6 kcal/mol | Some torsional strain and steric hindrance. researchgate.net |

| Boat | Two pairs of C-C bonds are eclipsed, leading to significant torsional strain. | ~6-7 kcal/mol | High torsional strain and steric "flagpole" interactions. nih.gov |

Torsional and Puckering Analysis of the Oxolane Ring

The five-membered oxolane (tetrahydrofuran) ring is non-planar and highly flexible. smu.edu Its conformation is described by a puckering of the ring atoms out of a mean plane. The two most common, low-energy conformations are the envelope (E) and the twist (T) forms. smu.eduresearchgate.net

Envelope (C_s symmetry): Four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane.

Twist (C_2 symmetry): Two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.

These conformations are not static but interconvert rapidly through a low-energy process called pseudorotation. smu.edu The exact degree and type of puckering can be quantitatively described using Cremer-Pople puckering parameters. For a five-membered ring, two parameters are sufficient: the puckering amplitude (q) and the phase angle (φ). The phase angle dictates the type of conformation (e.g., envelope or twist), while the amplitude describes the extent of the pucker. The substituent at the C3 position (the bond to the piperidine nitrogen) will influence the conformational preference of the oxolane ring, potentially favoring a specific range of phase angles to minimize steric interactions with the larger piperidine moiety.

Table 3: Puckering Parameters for a Five-Membered Ring

| Parameter | Symbol | Description |

| Puckering Amplitude | q | Measures the magnitude of the out-of-plane atomic displacements, indicating the degree of puckering. smu.edu |

| Phase Angle | φ | Describes the specific location of the pucker along the pseudorotational pathway, defining the conformation (e.g., envelope vs. twist). nih.govsmu.edu |

Experimental Validation of Preferred Conformational States

The predicted conformational preferences of 1-(Oxolan-3-yl)piperidin-4-one in solution can be validated using several spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for this purpose. nih.gov

¹H NMR Coupling Constants: The magnitude of the vicinal coupling constants (³J_HH) between protons on adjacent carbons is related to the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling patterns, particularly for the protons on the piperidin-4-one ring, one can distinguish between axial and equatorial orientations and confirm a chair conformation.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (< 5 Å). mdpi.com Strong NOE correlations between the protons of the oxolane substituent and the axial protons of the piperidine ring would provide definitive evidence for an equatorial orientation of the substituent.

X-ray Crystallography provides the definitive conformation in the solid state. nih.gov Although molecular conformations can differ between the solid state and solution, a crystal structure would offer a precise, low-energy snapshot of the molecule, detailing bond lengths, bond angles, and the puckering of both rings.

Computational Chemistry employs molecular mechanics and quantum mechanical calculations to model the different possible conformations and calculate their relative energies. nih.gov These theoretical studies can map the entire potential energy surface, identify low-energy conformers, and calculate the energy barriers for interconversion, providing a detailed picture that complements experimental data.

Table 4: Experimental Techniques for Conformational Analysis

| Technique | Information Provided |

| ¹H NMR (Coupling Constants) | Dihedral angles between adjacent protons, useful for determining ring conformation and substituent orientation (axial/equatorial). researchgate.net |

| NMR (NOESY/ROESY) | Through-space proximity of atoms, providing direct evidence for stereochemical relationships and substituent orientation. mdpi.com |

| X-ray Crystallography | Precise three-dimensional structure in the solid state, including bond lengths, angles, and ring puckering. nih.govchemrevlett.com |

| Computational Modeling | Relative energies of different conformers, energy barriers for interconversion, and optimized geometries. nih.gov |

Computational and Theoretical Investigations of 1 Oxolan 3 Yl Piperidin 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods allow for the precise determination of molecular structure, energy, and electronic properties, which are critical for predicting chemical behavior.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov For 1-(Oxolan-3-yl)piperidin-4-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the molecule's most stable three-dimensional structure. mdpi.comresearchgate.net

Table 1: Predicted Geometric Parameters for 1-(Oxolan-3-yl)piperidin-4-one from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| C=O Bond Length | Carbonyl group in the piperidinone ring | ~1.21 Å |

| C-N-C Angle (piperidine) | Angle within the piperidine (B6355638) ring | ~111.5° |

| C-O-C Angle (oxolane) | Angle within the oxolane ring | ~109.0° |

Note: These values are representative and would be determined with high precision in a specific DFT study.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with colors indicating different potential values.

For 1-(Oxolan-3-yl)piperidin-4-one, the MEP surface would reveal distinct regions of charge localization:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would be concentrated around the highly electronegative oxygen atoms of the carbonyl group and the oxolane ring. These sites represent the most likely points for electrophilic attack.

Positive Potential (Blue): These areas, corresponding to a deficiency of electrons, would be located around the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the nitrogen and oxygen atoms.

Neutral Regions (Green): These would be found on the aliphatic carbon portions of the rings.

This analysis provides a qualitative prediction of how the molecule will interact with other polar molecules, ions, or biological receptors.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orgscribd.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com

In the case of 1-(Oxolan-3-yl)piperidin-4-one, FMO analysis would likely show:

HOMO: The electron density of the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring and the oxygen atom of the oxolane ring, due to the presence of lone pair electrons. This suggests these are the primary sites for nucleophilic reactions.

LUMO: The LUMO density is predicted to be concentrated around the carbonyl carbon of the piperidin-4-one ring. This carbon is electron-deficient due to the electronegativity of the adjacent oxygen atom, making it the most probable site for attack by a nucleophile.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Representative FMO Energy Values for 1-(Oxolan-3-yl)piperidin-4-one

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | ~ -6.5 eV | Nucleophilic character, electron-donating ability |

| LUMO | ~ +1.2 eV | Electrophilic character, electron-accepting ability |

Note: These energy values are illustrative examples derived from typical DFT calculations for similar heterocyclic systems.

Molecular Modeling and Dynamics Simulations for Conformational Sampling

While quantum calculations provide deep insight into static structures, molecules are dynamic entities that constantly move and change shape. Molecular modeling and dynamics simulations are essential for exploring this dynamic behavior, particularly in a biologically relevant solution phase.

The presence of a solvent can significantly influence the conformational preferences of a molecule. Molecular dynamics (MD) simulations can model the explicit interactions between the solute (1-(Oxolan-3-yl)piperidin-4-one) and solvent molecules (e.g., water) over time, providing a detailed picture of its conformational landscape. frontiersin.org

An MD simulation would reveal the relative populations of different conformers, such as those arising from:

Piperidine Ring Pucker: While the chair form is dominant, boat or twist-boat conformations may be transiently populated. chemrevlett.com

Oxolane Ring Pucker: The envelope and twist conformations of the five-membered ring can interconvert.

Inter-ring Rotation: Rotation around the C-N bond connecting the two heterocyclic systems leads to different spatial arrangements of the rings relative to one another.

By analyzing the simulation trajectory, a potential energy landscape can be constructed, mapping the stable conformers (energy minima) and the energy barriers for transitioning between them. This information is crucial for understanding how the molecule's shape might adapt upon binding to a biological target. nih.gov

Molecular dynamics simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. j-octa.comethz.ch While standard force fields like AMBER, OPLS-AA, or GAFF provide parameters for many common organic fragments, specialized parameters may be needed for unique scaffolds like the oxolane-piperidin-4-one linkage to ensure accuracy. semanticscholar.org

The development and validation of a specific force field for this system would involve:

Parameter Derivation: Quantum mechanical calculations (often DFT) are performed on the molecule and its fragments to derive key parameters that are not well-represented in existing force fields. This typically includes partial atomic charges (e.g., from fitting to the MEP) and torsional parameters for the dihedral angles defining the inter-ring rotation.

Validation: The newly parameterized force field is tested by running simulations and comparing the results to known experimental data or high-level quantum mechanical calculations. Properties used for validation might include the reproduction of the ground-state geometry, conformational energy profiles, and thermodynamic properties like the free energy of hydration.

A well-validated force field is essential for conducting reliable, large-scale simulations to study the behavior of 1-(Oxolan-3-yl)piperidin-4-one in complex environments, such as its interaction with proteins or membranes. ethz.ch

Prediction of Conformational Preferences and Interconversion Energy Barriers

The conformational landscape of 1-(Oxolan-3-yl)piperidin-4-one is complex due to the flexibility of both the piperidin-4-one and the oxolane rings, as well as the rotational freedom around the C-N bond connecting them. Computational methods, particularly Density Functional Theory (DFT), are invaluable for identifying the most stable conformers and quantifying the energy differences and interconversion barriers between them.

The piperidin-4-one ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of the N-substituent (the oxolan-3-yl group) can influence the preference for axial or equatorial positioning of this substituent. Furthermore, the oxolane ring itself is not planar and exists in a dynamic equilibrium between various envelope and twist conformations.

Computational studies would typically involve a systematic conformational search to identify all low-energy structures. For each identified conformer, geometry optimization is performed, followed by frequency calculations to confirm that they are true minima on the potential energy surface and to obtain thermodynamic data.

The relative energies of the most stable conformers of 1-(Oxolan-3-yl)piperidin-4-one, as predicted by theoretical calculations, are presented in Table 1. These calculations reveal the subtle interplay of steric and electronic effects that govern the conformational preferences. The chair conformation of the piperidin-4-one ring is consistently the most stable. The orientation of the oxolan-3-yl substituent (axial vs. equatorial) and the conformation of the oxolane ring itself lead to a series of closely spaced energy minima.

Table 1: Predicted Relative Energies of Stable Conformers of 1-(Oxolan-3-yl)piperidin-4-one This table is generated based on theoretical principles of computational chemistry and represents plausible data for the relative energies of different conformers. The values are illustrative of what would be expected from DFT calculations.

Conformer Piperidin-4-one Conformation Oxolan-3-yl Orientation Relative Energy (kcal/mol) 1a Chair Equatorial 0.00 1b Chair Axial 1.52 2a Twist-Boat Equatorial-like 5.89 2b Twist-Boat Axial-like 6.75

The energy barriers for the interconversion between these conformers are also of significant interest as they determine the dynamics of the molecule at a given temperature. The most important interconversion pathway for the piperidin-4-one ring is the chair-to-chair inversion, which proceeds through a high-energy twist-boat intermediate. The presence of the N-substituent can affect the energy of these transition states.

Transition state theory, in conjunction with computational methods, allows for the calculation of these energy barriers. By locating the transition state structures on the potential energy surface and calculating their energies relative to the ground state conformers, the activation energy for the conformational change can be determined.

Table 2: Predicted Energy Barriers for Conformational Interconversions of 1-(Oxolan-3-yl)piperidin-4-one This table is generated based on theoretical principles of computational chemistry and represents plausible data for interconversion energy barriers. The values are illustrative of what would be expected from DFT calculations.

Interconversion Pathway Transition State Calculated Energy Barrier (kcal/mol) Chair (Equatorial) → Chair (Axial) Half-Chair 10.5 Chair → Twist-Boat Half-Chair 10.2 Oxolane Ring Pseudorotation Planar/Envelope ~2-4

Mechanistic Studies and Reactivity Prediction via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the reactivity of molecules like 1-(Oxolan-3-yl)piperidin-4-one. These studies can provide a detailed understanding of the electronic and structural changes that occur during a chemical reaction.

Computational Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 1-(Oxolan-3-yl)piperidin-4-one typically involves the formation of the piperidin-4-one ring and the subsequent N-alkylation with an appropriate oxolane derivative. Computational methods can be employed to investigate the mechanisms of these synthetic steps. For instance, the widely used Mannich reaction for the synthesis of piperidin-4-ones can be modeled to understand the stereoselectivity and the role of catalysts.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the identification of the rate-determining step and provides insights into how the reaction conditions might be optimized to improve yield and selectivity.

For the N-alkylation step, computational studies can model the SN2 reaction between a piperidin-4-one precursor and a 3-substituted oxolane. The calculations can predict the activation energy for the reaction and help in understanding the factors that influence the reaction rate, such as the nature of the leaving group and the solvent effects.

Prediction of Reaction Pathways and Transition States for Novel Transformations

Beyond elucidating known synthetic routes, computational chemistry can be used to predict novel transformations of 1-(Oxolan-3-yl)piperidin-4-one. By exploring the molecule's reactivity through the analysis of its molecular orbitals (HOMO and LUMO) and electrostatic potential, potential sites for nucleophilic or electrophilic attack can be identified.

For example, the carbonyl group of the piperidin-4-one ring is a potential site for nucleophilic addition reactions. Computational modeling can be used to predict the feasibility of various additions, such as the Grignard reaction or the Wittig reaction, by calculating the reaction energies and activation barriers.

Furthermore, computational methods can be used to explore the potential for rearrangements or ring-opening reactions of either the piperidin-4-one or the oxolane ring under different conditions. The identification of low-energy transition states for such transformations can suggest new synthetic possibilities that might not be intuitively obvious.

Table 3: Predicted Activation Energies for Hypothetical Novel Transformations of 1-(Oxolan-3-yl)piperidin-4-one This table is generated based on theoretical principles of computational chemistry and represents plausible data for the activation energies of hypothetical reactions. The values are illustrative of what would be expected from DFT calculations and serve to indicate the predictive power of such methods.

Reaction Type Reactant(s) Predicted Activation Energy (kcal/mol) Predicted Reaction Energy (kcal/mol) Nucleophilic Addition (Grignard) CH₃MgBr 15.8 -25.2 (Exothermic) Reduction (Hydride) NaBH₄ 12.5 -18.7 (Exothermic) Reductive Amination NH₃, H₂/Pd 22.1 -10.4 (Exothermic)

Derivatives and Analogues of 1 Oxolan 3 Yl Piperidin 4 One: Design and Chemical Exploration

Rational Design Principles for Structural Modification and Diversification

The design of new analogues of 1-(Oxolan-3-yl)piperidin-4-one is guided by principles aimed at systematically altering its physicochemical and conformational properties. Modifications can be targeted at the nitrogen atom, the carbon framework of the piperidone ring, or the appended oxolane moiety.

The nitrogen atom of the piperidine (B6355638) ring is a primary site for modification, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's stereochemistry. The conformational preference of the piperidine ring, typically a chair conformation, can be altered by the nature of the N-substituent. researchgate.netsemanticscholar.orgchemrevlett.com

For instance, the introduction of bulky N-substituents, such as benzyl (B1604629) or benzoyl groups, can affect the conformational equilibrium of the piperidine ring. researchgate.netnih.gov In N-acyl derivatives, the partial double-bond character of the N-C=O bond can introduce planarization, leading to allylic strain that may favor a pseudoaxial orientation for substituents at the C-2 position. nih.gov Similarly, N-nitrosation has been shown to induce a preference for twist-boat conformations to alleviate steric interactions. researchgate.net The stereochemical outcome is a balance between resonance energy from the delocalization of the nitrogen lone pair and steric strains within the ring system. researchgate.net

Computational studies, correlated with experimental NMR data, have been employed to investigate the conformational dynamics of N-substituted piperidines. These studies help in understanding the factors that govern conformational preferences, including the potential for weak intramolecular hydrogen bonding. researchgate.net The choice of the N-substituent is therefore a critical design element that dictates the three-dimensional shape and potential biological interactions of the resulting analogue.

Table 1: Impact of N-Substituents on Piperidin-4-one Conformation

| N-Substituent | Typical Conformation | Key Stereochemical Influence | Reference |

|---|---|---|---|

| Hydrogen | Chair | Equatorial orientation of substituents favored | chemrevlett.com |

| Benzyl | Chair | Can influence ring flexibility depending on substitution | researchgate.net |

| Acyl (e.g., Acetyl) | Equilibrium between Chair and Boat | A(1,3) strain can favor boat or twist-boat forms | researchgate.netnih.gov |

Functionalization of the sp3-hybridized carbon atoms of the piperidin-4-one ring is a key strategy for creating structural diversity. researchgate.net Various synthetic methods have been developed to introduce substituents at the C-2, C-3, C-5, and C-6 positions.

Multicomponent reactions, such as the Mannich reaction, are foundational for the synthesis of the piperidin-4-one core itself, often allowing for the direct installation of substituents at the C-2 and C-6 positions. chemrevlett.comajchem-a.comresearchgate.net Further diversification can be achieved through:

α-Functionalization: Methods for direct functionalization adjacent to the nitrogen atom have been developed. These include directed lithiation of N-Boc protected piperidines and modified Polonovski–Potier reactions for the regioselective formation of endo-cyclic iminium ions, which can then be trapped by nucleophiles. nih.gov

Conjugate Addition: For α,β-unsaturated piperidin-4-ones (dihydropyridinones), conjugate addition of nucleophiles is an effective strategy to introduce substituents at the C-3 or C-5 position. nih.gov

Cyclization Cascades: Intramolecular cyclization reactions of appropriately designed acyclic precursors provide a powerful route to highly substituted piperidines with stereocontrol. nih.gov

Kinetic Resolution: Asymmetric deprotonation can be used for the kinetic resolution of racemic piperidine derivatives, providing access to enantioenriched and functionalizable fragments. acs.org

These strategies enable the synthesis of a library of analogues with varied substitution patterns, which is crucial for exploring structure-activity relationships.

The oxolane (tetrahydrofuran) ring is a significant structural feature in many biologically active compounds and can be modified to fine-tune a molecule's properties. nih.gov In medicinal chemistry, small heterocyclic rings like oxolane are often used as bioisosteric replacements for other functional groups to improve properties such as solubility, metabolic stability, and lipophilicity. nih.govcambridgemedchemconsulting.com

Key diversification strategies for the oxolane moiety include:

Bioisosteric Replacement: The oxolane ring itself can be replaced with other five- or six-membered heterocycles (e.g., tetrahydrothiophene, pyrrolidine, piperidine) or even acyclic ethers to probe the importance of the ether oxygen and ring conformation. cambridgemedchemconsulting.com The replacement of a 1,2,4-oxadiazole (B8745197) ring with a more polar 1,3,4-oxadiazole (B1194373) has been shown to improve physicochemical properties. nih.gov

Substitution on the Oxolane Ring: Introducing substituents on the oxolane ring can create new chiral centers and interaction points. For example, hydroxyl groups can be introduced, mimicking the structure of furanose sugars, which can lead to specific biological interactions. nih.gov

Varying the Linkage Position: The point of attachment between the oxolane and piperidine rings can be altered. While the parent compound is linked at the 3-position of the oxolane, analogues with linkage at the 2-position could be synthesized. This change would significantly alter the spatial relationship between the two rings and is a common strategy in drug design to explore optimal binding geometries.

These modifications allow for a systematic exploration of the chemical space around the parent 1-(Oxolan-3-yl)piperidin-4-one structure.

Structure-Reactivity Relationships in 1-(Oxolan-3-yl)piperidin-4-one Analogues

The chemical reactivity of 1-(Oxolan-3-yl)piperidin-4-one and its analogues is intrinsically linked to their structure. Substituents on either the piperidine or oxolane ring can exert profound effects on reaction kinetics and selectivity through electronic and steric mechanisms.

Substituents can alter the rate and outcome of chemical reactions involving the piperidin-4-one core. For example, in the oxidation of substituted 2,6-diphenyl-piperidin-4-one (B8811517) semicarbazones, the nature of alkyl substituents at the C-3 position influences the reaction kinetics. researchgate.net Electron-donating groups can increase the electron density at the reaction center, potentially accelerating reactions with electrophiles, while sterically bulky groups may hinder the approach of reagents, thereby slowing the reaction rate.

The selectivity of reactions is also highly dependent on the substitution pattern. In the functionalization of N-alkyl piperidines, the steric bulk of the acylating agent used in a modified Polonovski–Potier reaction was found to be crucial for achieving high regioselectivity in the formation of the endo-cyclic iminium ion. nih.gov This highlights how subtle changes in reagent or substrate structure can direct the reaction down a specific pathway.

Table 2: Effect of Substituents on Reaction Parameters

| Reaction Type | Substituent Position | Substituent Type | Observed Effect | Reference |

|---|---|---|---|---|

| Oxidation | C-3 on Piperidine | Alkyl groups (-Me, -Et, -iPr) | Affects the rate of oxidation | researchgate.net |

| Iminium Ion Formation | N-Acyl group | Sterically bulky (e.g., Pivaloyl) | Increases endo:exo regioselectivity | nih.gov |

Stereoelectronic effects, which describe the influence of orbital alignment on molecular conformation and reactivity, play a critical role in the chemistry of piperidin-4-one derivatives. beilstein-journals.orgresearchgate.net These effects can often override purely steric considerations. wikipedia.org

One of the most significant stereoelectronic interactions in piperidine systems is hyperconjugation. This involves the interaction of a filled donor orbital (such as the lone pair on the nitrogen, nN, or a C-H σ-bond) with an adjacent empty acceptor orbital (such as a C-H or C-C antibonding orbital, σ). beilstein-journals.orgresearchgate.net For example, the interaction between the nitrogen lone pair and an axial C-H antibonding orbital on the adjacent carbon (nN → σC–H) can stabilize a particular chair conformation. beilstein-journals.orgresearchgate.net

These effects have a direct impact on reactivity:

Conformational Stability: Stereoelectronic interactions are a key factor in determining the most stable conformation of the piperidine ring, which in turn influences its reactivity. beilstein-journals.orgresearchgate.net For instance, the anomeric effect can lead to an axial preference for heteroatomic substituents adjacent to another heteroatom. researchgate.net

Reaction Pathways: The orientation of orbitals dictates their ability to overlap during a chemical reaction. Proper orbital alignment is necessary for bond formation and breaking, and thus stereoelectronic effects can control the stereochemical outcome of reactions. For example, the rate of enolization can be influenced by the ability of a C-H bond to align with the π-system of the carbonyl group. baranlab.org

The interplay of these effects is complex and can be analyzed using a combination of NMR spectroscopy (e.g., measuring 1J C–H coupling constants) and computational methods like Natural Bond Orbital (NBO) analysis. beilstein-journals.orgresearchgate.net Understanding these stereoelectronic principles is essential for predicting and controlling the chemical behavior of 1-(Oxolan-3-yl)piperidin-4-one analogues.

Synthesis and Characterization of Specific Derivative Classes

The chemical reactivity of 1-(Oxolan-3-yl)piperidin-4-one is primarily centered around the ketone functionality and the secondary amine of the piperidine ring. These sites allow for a wide range of chemical modifications to generate diverse derivatives. This section explores the synthesis and characterization of specific classes of derivatives, focusing on modifications of the ketone group and the construction of more complex ring systems.

Oxime and Hydrazone Derivatives of the Ketone Functionality

The carbonyl group of the piperidin-4-one scaffold is a key site for derivatization. Its reaction with nitrogen-based nucleophiles, such as hydroxylamine (B1172632) and hydrazine (B178648) derivatives, provides straightforward access to oximes and hydrazones. These derivatives are not only important for their unique chemical properties but also serve as versatile intermediates for further synthetic transformations.

The general synthesis of oximes from piperidin-4-ones involves the condensation reaction of the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine. This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the corresponding oxime. Similarly, hydrazones are prepared by reacting the ketone with hydrazine or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) in an acidic or neutral medium, typically in a solvent like ethanol. nih.govmdpi.com

The formation of these derivatives can be confirmed using various spectroscopic techniques. In Infrared (IR) spectroscopy, the disappearance of the characteristic C=O stretching band of the ketone and the appearance of a C=N stretching band are indicative of oxime or hydrazone formation. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation. For instance, in ¹H-NMR spectra, the formation of a hydrazone is confirmed by the appearance of a new signal corresponding to the N-H proton. nih.gov In ¹³C-NMR, the chemical shift of the former carbonyl carbon moves to a different field, characteristic of a C=N bond.

While specific studies on 1-(Oxolan-3-yl)piperidin-4-one were not prevalent in the searched literature, the synthesis of related piperidin-4-one oxime esters has been reported, demonstrating the viability of this synthetic route. doaj.org These esters are typically prepared by reacting the piperidin-4-one oxime with activated carboxylic acids. doaj.org The general synthetic approach for hydrazide-hydrazone derivatives involves the condensation of a hydrazide with an appropriate ketone. nih.govmdpi.com

Below is a table illustrating the types of oxime and hydrazone derivatives that can be synthesized from a generic piperidin-4-one core structure, a methodology directly applicable to 1-(Oxolan-3-yl)piperidin-4-one.

| Derivative Class | Reagent | General Structure (R = 1-Oxolan-3-yl) | Key Characterization Data |

| Oxime | Hydroxylamine (NH₂OH) | R-N(CH₂CH₂)₂C=NOH | Appearance of C=N stretch in IR; Signal for =NOH proton in ¹H-NMR. |

| Phenylhydrazone | Phenylhydrazine (C₆H₅NHNH₂) | R-N(CH₂CH₂)₂C=NNHC₆H₅ | Appearance of N-H and C=N stretches in IR; Signals for phenyl group and N-H proton in ¹H-NMR. |

| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine | R-N(CH₂CH₂)₂C=NNHC₆H₃(NO₂)₂ | Characteristic colored precipitate; Signals for dinitrophenyl group in ¹H-NMR. |

| Semicarbazone | Semicarbazide (NH₂CONHNH₂) | R-N(CH₂CH₂)₂C=NNHCONH₂ | Appearance of amide C=O and N-H stretches in IR. |

Spirocyclic and Fused-Ring Analogues Incorporating the Piperidin-4-one Scaffold

The piperidin-4-one scaffold is a valuable building block for the synthesis of more complex molecular architectures, such as spirocyclic and fused-ring systems. mdpi.com These structures are of significant interest in medicinal chemistry due to their rigid conformations and three-dimensional diversity.

Spirocyclic Analogues: Spirocycles are compounds containing two rings connected by a single common atom. The carbonyl group at the C4 position of the piperidine ring is an ideal anchor point for constructing spirocyclic systems. A common strategy involves the reaction of the piperidin-4-one with bifunctional reagents. For example, a three-component reaction between an arylamine, isatin, and a cyclic 1,3-dione can lead to the formation of novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org While this specific example uses a dione, the principle of using the piperidin-4-one ketone in multi-component reactions to build spiro-systems is a well-established synthetic strategy.

Another approach is the Strecker reaction, where the piperidin-4-one is treated with an amine and a cyanide source (like trimethylsilyl (B98337) cyanide) to form an α-amino nitrile. This intermediate can then be further cyclized to generate spiro-imidazolinones or other heterocyclic systems. mdpi.com The synthesis of spirocyclic oxindoles has also been achieved starting from piperidin-4-one derivatives, highlighting the versatility of this scaffold in generating complex spiro-compounds. nih.gov

Fused-Ring Analogues: Fused-ring systems, where two rings share two or more common atoms, can also be synthesized from piperidin-4-one precursors. These syntheses often involve reactions that form new rings by utilizing the ketone and adjacent methylene (B1212753) groups or the ring nitrogen. For instance, reactions that lead to the formation of thienopyrimidines, which consist of a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring, have been explored starting from related heterocyclic ketones. researchgate.net Such strategies could be adapted to 1-(Oxolan-3-yl)piperidin-4-one to create novel fused heterocyclic systems.

The characterization of these complex structures relies heavily on advanced analytical techniques. Single-crystal X-ray diffraction is often the definitive method for unambiguously determining the three-dimensional structure of these rigid molecules. doaj.org 2D NMR techniques, such as COSY, HSQC, and HMBC, are also indispensable for assigning the complex proton and carbon signals and confirming the connectivity of the fused or spirocyclic framework.

The table below summarizes representative examples of spirocyclic and fused-ring systems that can be envisioned from a piperidin-4-one core.

| Analogue Class | Synthetic Strategy | General Structure (R = 1-Oxolan-3-yl) | Key Characterization Methods |

| Spiro-oxindole | Multi-step synthesis involving alkylation and cyclization reactions. nih.gov | A spiro-junction at the C4 of the piperidine ring, connecting to an oxindole (B195798) moiety. | X-ray crystallography, 2D NMR (COSY, HMBC), Mass Spectrometry. |

| Spiro-hydantoin | Bucherer-Bergs reaction with cyanide and ammonium (B1175870) carbonate. | A spiro-junction at the C4 of the piperidine ring, connecting to a hydantoin (B18101) ring. | IR (amide C=O stretches), ¹³C-NMR (signals for two C=O groups and spiro-carbon). |

| Fused Pyrimidine (e.g., Tetrahydropyrido[4,3-d]pyrimidine) | Condensation with a urea (B33335) or thiourea (B124793) derivative followed by cyclization. | The piperidine ring is fused with a pyrimidine ring. | High-Resolution Mass Spectrometry (HRMS), ¹H-¹H COSY to establish proton connectivity across the fused system. |

Advanced Research Methodologies Applied to 1 Oxolan 3 Yl Piperidin 4 One

High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

High-throughput synthesis and screening are pivotal in modern medicinal chemistry for rapidly exploring vast chemical spaces. These methodologies allow for the parallel synthesis and evaluation of large libraries of compounds, which is essential for identifying molecules with desired biological activities.

The synthesis of diverse libraries of 1-(Oxolan-3-yl)piperidin-4-one derivatives can be efficiently achieved using parallel synthesis platforms. spirochem.com Automated synthesisers can perform multiple reactions simultaneously in well-plate formats, significantly increasing the output of new chemical entities. chemspeed.com This approach is particularly well-suited for varying the substituents on the piperidine (B6355638) ring or the oxolane moiety to generate a wide array of analogues. One powerful technique for generating extensive libraries is DNA-encoded library (DEL) technology. In this method, each unique chemical structure is tagged with a distinct DNA barcode, allowing for the synthesis and screening of millions or even billions of compounds in a single mixture. nih.gov For instance, a DNA-conjugated piperidone core can be divergently transformed to create various scaffolds, including 4-aminopiperidine (B84694) derivatives, which is a common modification of the 1-(Oxolan-3-yl)piperidin-4-one structure. acs.org

Once a library of 1-(Oxolan-3-yl)piperidin-4-one derivatives has been synthesized, high-throughput screening (HTS) is employed to assess their biological activity. HTS involves the use of automated robotic systems to test thousands of compounds against a specific biological target in a short period. celtarys.com Given that many piperidine-containing molecules target G protein-coupled receptors (GPCRs), a variety of HTS assays have been developed for this target class. nih.govnih.gov These assays can measure changes in intracellular second messengers like cAMP or calcium in response to compound treatment. celtarys.comnih.gov Affinity mass spectrometry is another high-throughput method that can be used to screen for ligands that bind to GPCRs expressed in cell membranes, allowing for the identification of both orthosteric and allosteric modulators. rsc.org

The following table provides a hypothetical example of a high-throughput screening campaign for a library of 1-(Oxolan-3-yl)piperidin-4-one derivatives targeting a specific GPCR.

| Compound ID | Derivative Structure | Concentration (µM) | Assay Type | Target | % Inhibition | Hit |

|---|---|---|---|---|---|---|

| PD-001 | R = H | 10 | cAMP Assay | GPCR-X | 85 | Yes |

| PD-002 | R = CH3 | 10 | cAMP Assay | GPCR-X | 12 | No |

| PD-003 | R = Ph | 10 | cAMP Assay | GPCR-X | 92 | Yes |

| PD-004 | R = OCH3 | 10 | cAMP Assay | GPCR-X | 5 | No |

Advanced Chromatographic and Separation Techniques for Complex Reaction Mixtures

The synthesis of 1-(Oxolan-3-yl)piperidin-4-one and its derivatives often results in complex mixtures containing the desired product, unreacted starting materials, byproducts, and stereoisomers. Advanced chromatographic techniques are essential for the efficient purification and isolation of the target compounds.

Column chromatography is a fundamental purification technique, often employing solvent systems such as ethyl acetate (B1210297) and hexane (B92381) mixtures to separate compounds based on their polarity. For more challenging separations, particularly of isomers, more advanced methods are required. Supercritical fluid chromatography (SFC) has emerged as a powerful tool for the separation of both chiral and achiral compounds. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent. This technique can offer faster separations and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC). It is particularly advantageous for the preparative-scale purification of complex mixtures and the resolution of stereoisomers.

The table below illustrates a comparison of different chromatographic techniques for the purification of a hypothetical complex reaction mixture containing a 1-(Oxolan-3-yl)piperidin-4-one derivative.

| Technique | Stationary Phase | Mobile Phase | Resolution | Throughput | Application |

|---|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Moderate | Low | Routine Purification |

| HPLC | C18 | Acetonitrile/Water | High | Moderate | Analytical & Preparative |

| SFC | Chiral Stationary Phase | CO2/Methanol | Very High | High | Chiral Separations |

In Situ Spectroscopic Monitoring for Real-Time Reaction Progress Analysis

Understanding and optimizing chemical reactions require detailed knowledge of reaction kinetics, the formation of intermediates, and the generation of byproducts. In situ spectroscopic techniques, as part of a Process Analytical Technology (PAT) framework, provide real-time data on these parameters without the need for sample extraction.

For the synthesis of 1-(Oxolan-3-yl)piperidin-4-one, which involves the formation of a heterocyclic ring, in situ monitoring can be particularly valuable. Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products throughout the course of the reaction. For example, real-time NMR spectroscopy has been used to elucidate the mechanistic details of pyrimidine (B1678525) synthesis, a related heterocyclic system. spirochem.com Similarly, Raman spectroscopy can monitor ring-opening polymerizations and other chemical transformations in real time. acs.org

By integrating these spectroscopic probes into the reaction vessel, chemists can gain a deeper understanding of the reaction mechanism, identify reaction endpoints accurately, and ensure process consistency and safety. This data-rich approach facilitates the rapid optimization of reaction conditions, leading to improved yields and purity of the final product.

The following table summarizes the application of various in situ spectroscopic techniques for monitoring the synthesis of a 1-(Oxolan-3-yl)piperidin-4-one derivative.

| Spectroscopic Technique | Information Obtained | Advantages | Limitations |

|---|---|---|---|

| FTIR | Functional group changes (e.g., C=O, N-H) | Fast, sensitive to polar bonds | Water interference, complex spectra |

| Raman | Changes in molecular vibrations (e.g., C-C, C-N) | Not sensitive to water, good for non-polar bonds | Fluorescence interference, weaker signal |

| NMR | Detailed structural information, quantification | Highly specific, quantitative | Lower sensitivity, more expensive equipment |

Future Research Directions and Emerging Paradigms in 1 Oxolan 3 Yl Piperidin 4 One Chemistry

Development of Next-Generation Synthetic Strategies with Enhanced Efficiency and Selectivity

Future synthetic efforts will concentrate on overcoming the limitations of current methods, aiming for higher yields, reduced reaction times, and greater control over stereochemistry. Key areas of development include the adoption of advanced catalytic systems and innovative reaction technologies.

One promising avenue is the refinement of catalytic reductive amination as a primary method for coupling piperidin-4-one with an oxolane precursor. While traditional methods often rely on stoichiometric reducing agents, next-generation approaches will likely employ more sophisticated catalytic systems. For instance, the use of earth-abundant metal catalysts or photoredox catalysis could offer milder reaction conditions and improved functional group tolerance. nih.gov Enantioselective methods, utilizing chiral catalysts or auxiliaries, will be crucial for accessing specific stereoisomers, which is of particular importance for pharmaceutical applications. researchgate.netrsc.org

Flow chemistry represents another significant frontier for the synthesis of 1-(Oxolan-3-yl)piperidin-4-one. acs.orgacs.org The transition from batch to continuous flow processes can offer numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. nih.govresearchgate.net A continuous flow setup could enable the rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and purity. acs.orgacs.org

Furthermore, novel cyclization strategies are being explored to construct the piperidine (B6355638) ring with greater precision. nih.govacs.org Advanced methods, such as transition metal-catalyzed domino reactions or electroreductive cyclizations, could provide access to highly substituted piperidine analogues that are difficult to obtain through traditional means. researchgate.netnih.gov These strategies may allow for the diastereoselective construction of the core structure, providing a robust platform for the synthesis of diverse derivatives. acs.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Advanced Catalysis | Higher efficiency, milder conditions, improved selectivity, enantiocontrol. | Development of novel earth-abundant metal catalysts, photoredox systems, and chiral catalysts. nih.govresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, rapid optimization, higher purity. | Design of integrated flow reactors for multi-step syntheses and real-time reaction monitoring. acs.orgnih.gov |

| Novel Cyclizations | Access to complex analogues, high diastereoselectivity, atom economy. | Exploration of domino reactions, electrochemistry, and radical-mediated cyclizations. researchgate.netnih.gov |

Advanced Predictive Modeling for Novel Derivative Design and Chemical Space Exploration

Computational chemistry is set to play an increasingly integral role in the design of novel 1-(Oxolan-3-yl)piperidin-4-one derivatives. Advanced predictive modeling techniques can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest probability of desired activity.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in building predictive models that correlate the structural features of 1-(Oxolan-3-yl)piperidin-4-one derivatives with their biological activities. nih.govresearchgate.netusb.ac.irbrieflands.com By analyzing a dataset of known compounds, QSAR models can identify key molecular descriptors that influence activity, thereby guiding the design of more potent analogues. nih.govtandfonline.com

Pharmacophore modeling and molecular docking are powerful tools for understanding the interactions between a ligand and its biological target. acs.orgnih.govmalayajournal.orgresearchgate.net These methods can be used to generate a 3D model of the essential features required for binding and to predict the binding mode and affinity of novel derivatives. benthamdirect.comresearchgate.net This information is invaluable for the rational design of compounds with improved selectivity and reduced off-target effects.

Virtual screening of large compound libraries against a specific biological target is another key application of predictive modeling. sciengpub.irresearchgate.netresearchgate.net By computationally evaluating thousands or even millions of virtual compounds, researchers can identify promising candidates for synthesis and biological testing, thereby expanding the explored chemical space around the 1-(Oxolan-3-yl)piperidin-4-one scaffold. rsc.org

| Modeling Technique | Application in Derivative Design | Expected Outcome |

| QSAR | Correlate structure with activity to identify key molecular features. nih.govresearchgate.net | Predictive models to guide the synthesis of more potent compounds. |

| Pharmacophore Modeling | Define the essential 3D features for biological activity. acs.orgresearchgate.net | A virtual template for designing novel derivatives with improved binding. |

| Molecular Docking | Predict the binding mode and affinity of compounds to a target. malayajournal.orgbenthamdirect.com | Prioritization of compounds for synthesis based on predicted efficacy. |

| Virtual Screening | Computationally screen large libraries of virtual compounds. sciengpub.irresearchgate.net | Identification of novel hit compounds for further development. |

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of organic synthesis, and the chemistry of 1-(Oxolan-3-yl)piperidin-4-one is no exception. These technologies can assist chemists in designing more efficient synthetic routes and optimizing reaction conditions with unprecedented speed and accuracy.

Machine learning algorithms can be employed to optimize reaction conditions by analyzing experimental data and identifying complex relationships between variables. beilstein-journals.orgnih.govresearchgate.net This approach can significantly reduce the number of experiments required to find the optimal conditions for a given reaction, saving time and resources. duke.edu Active learning, where the algorithm suggests the next experiment to perform to gain the most information, is a particularly powerful strategy in this context. nih.gov

The development of automated synthesis platforms is another exciting area of research. researchgate.netresearchgate.netyoutube.com These platforms, which combine robotics with AI and ML, can perform reactions, analyze the results, and then use that information to design and execute the next set of experiments in a closed loop. This "self-driving laboratory" approach has the potential to dramatically accelerate the pace of chemical discovery and development.

| AI/ML Application | Role in Synthesis | Impact on Chemical Research |

| Retrosynthesis Prediction | Propose novel and efficient synthetic routes to target molecules. nih.govarxiv.org | Discovery of more creative and sustainable synthetic strategies. |

| Reaction Optimization | Identify optimal reaction conditions with minimal experimentation. beilstein-journals.orgresearchgate.net | Accelerated development of high-yielding and selective reactions. |

| Automated Synthesis | Enable autonomous experimentation and data-driven discovery. researchgate.netyoutube.com | High-throughput synthesis and optimization of novel compounds. |

Q & A

Q. Basic

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors or dust.

- Store in a cool, dry place away from oxidizing agents .

Q. Advanced

- Monitor for peroxide formation in ether-containing solvents (e.g., THF) using test strips.

- Implement quenching protocols for reactive intermediates (e.g., sodium bicarbonate for acidic residues) .

- Refer to SDS Section 8 for exposure limits and engineering controls (e.g., local exhaust ventilation) .

How can researchers assess the biological activity of 1-(Oxolan-3-yl)piperidin-4-one derivatives?

Q. Advanced

- Enzyme inhibition assays : Target enzymes like kinases or proteases using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .

- Cellular viability assays (e.g., MTT) evaluate cytotoxicity in cancer or bacterial cell lines.

- Molecular docking predicts binding affinity to receptors, guided by the compound’s conformational flexibility .

What strategies improve the yield and purity of 1-(Oxolan-3-yl)piperidin-4-one during synthesis?

Q. Advanced

- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- In-line purification : Automated flash chromatography systems reduce manual handling .

How does the oxolane ring influence the compound’s reactivity and stability?

Advanced

The oxolane ring’s electron-rich oxygen increases nucleophilicity at the 3-position, facilitating electrophilic substitutions. However, ring strain may lead to acid-catalyzed ring-opening under harsh conditions. Stability studies (e.g., accelerated degradation at 40°C/75% RH) assess shelf-life .

What are the implications of stereochemistry on the compound’s pharmacological profile?

Advanced

Stereoisomers may exhibit divergent binding to chiral receptors. For example, the (S)-configuration at the oxolane-piperidine junction could enhance affinity for serotonin receptors. Conformational studies via NOESY NMR or DFT calculations predict bioactive conformers .

How can researchers mitigate side reactions during functionalization of the piperidin-4-one core?

Q. Advanced

- Protecting groups (e.g., Boc for amines) prevent unwanted nucleophilic attacks.

- Low-temperature reactions (−78°C) suppress ketone enolization.

- Chemoselective reagents (e.g., NaBH₃CN for selective amine reduction) improve specificity .

What computational tools are recommended for modeling 1-(Oxolan-3-yl)piperidin-4-one interactions?

Q. Advanced

- Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO).

- Molecular Dynamics (MD) : Simulates solvation effects and protein-ligand binding over time .

How should researchers address contradictory data in spectral characterization?

Q. Advanced

- 2D NMR (COSY, HSQC) resolves overlapping signals.

- Spiking experiments with authentic standards confirm peak assignments.

- High-resolution MS validates molecular formulas for ambiguous fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.